molecular formula C20H20O6S B2839267 6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-64-0

6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2839267
CAS No.: 904432-64-0
M. Wt: 388.43
InChI Key: CPZANCOAKGZBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-8-hydroxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H20O6S and its molecular weight is 388.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

  • tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a first class of N-(Boc) nitrone equivalents. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Their utility as building blocks in organic synthesis highlights a significant area of research application for related sulfonyl compounds (Guinchard, Vallée, & Denis, 2005).

Antioxidant Synthesis

  • A method for preparing antioxidant compounds, specifically 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene (antioxidant 330), involves catalyzing reactions between mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol. This research application signifies the potential for synthesizing high-yield antioxidants, showcasing the relevance of tert-butyl and sulfonyl groups in the development of antioxidant materials (吴成, 王华, 赵丽君, & 赵文军, 2011).

Synthesis of Bioactive Compounds

  • Research on the synthesis and characterization of sulfocoumarins, with variations such as 6-substituted versions, underscores their role as selective inhibitors of specific carbonic anhydrase isoforms, important for targeting hypoxic tumors. This area of study exemplifies the potential of sulfonyl chromenones in developing therapeutics targeting cancer cells (Grandane et al., 2015).

Material Science

  • The development of bipolar materials for thermally activated delayed fluorescence based on carbazole and phenylsulfonyl groups highlights the application of these chemical structures in creating advanced materials for optoelectronic devices. The manipulation of electron donor units to tune the energy gap between singlet and triplet states demonstrates the relevance in material science, especially for improving the efficiency of organic light-emitting diodes (Huang et al., 2014).

Properties

IUPAC Name

6-tert-butyl-8-hydroxy-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6S/c1-20(2,3)13-9-12-10-17(19(22)26-18(12)16(21)11-13)27(23,24)15-7-5-14(25-4)6-8-15/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZANCOAKGZBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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